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Compound of Interest

Compound Name: Zoliflodacin

Cat. No.: B560191

Introduction

Zoliflodacin is a first-in-class spiropyrimidinetrione antibiotic, representing a significant
advancement in the fight against antimicrobial resistance.[1][2] Developed specifically for the
treatment of uncomplicated gonorrhea caused by the Gram-negative bacterium Neisseria
gonorrhoeae, zoliflodacin demonstrates potent bactericidal activity, including against multi-
drug-resistant strains.[2][3] Its efficacy stems from a unique mechanism of action targeting
bacterial type Il topoisomerases, primarily DNA gyrase, at a binding site distinct from that of
other inhibitor classes like fluoroquinolones.[1][2][3] This guide provides an in-depth technical
overview of zoliflodacin's interaction with bacterial gyrase, supported by quantitative data,
detailed experimental protocols, and structural insights.

Core Mechanism of Action: Inhibition of DNA Gyrase

Bacterial DNA gyrase is an essential enzyme responsible for introducing negative supercoils
into DNA, a critical process for DNA replication, transcription, and repair. It is a heterotetrameric
enzyme composed of two GyrA and two GyrB subunits. Zoliflodacin exerts its bactericidal
effect by inhibiting this enzyme.

The key aspects of its mechanism include:

o Targeting Type Il Topoisomerases: Zoliflodacin inhibits both DNA gyrase and, to a lesser
extent, topoisomerase |V, the two essential type IIA topoisomerases in bacteria.[4][5]
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However, it displays significantly higher potency against gyrase, establishing it as the
primary cellular target in N. gonorrhoeae.[4][6][7]

Stabilization of the Cleavage Complex: Like fluoroquinolones, zoliflodacin acts as a
topoisomerase "poison.” It binds to the enzyme-DNA complex and stabilizes the transient,
double-stranded DNA break that is a key intermediate in the catalytic cycle.[3][5][8]

Prevention of DNA Re-ligation: By stabilizing this "cleavage complex," zoliflodacin sterically
blocks the re-ligation of the broken DNA strands.[5][8] This leads to an accumulation of lethal
double-stranded DNA breaks, ultimately triggering cell death.[2]

Novel Binding Site on GyrB: Crucially, zoliflodacin's binding site is distinct from that of
fluoroquinolones.[1][3] X-ray crystallography has revealed that zoliflodacin interacts directly
with highly conserved residues on the GyrB subunit.[5][8][9] This is in contrast to
fluoroquinolones, which primarily interact with the GyrA subunit via a water-metal ion bridge.
[5][8][9] This different binding mode explains zoliflodacin's potent activity against
fluoroquinolone-resistant strains that harbor mutations in the gyrA gene.[3] Resistance to
zoliflodacin, when it occurs, is associated with mutations in the gyrB gene, specifically at
residues such as D429.[10][11]
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Caption: Mechanism of Action of Zoliflodacin on DNA Gyrase.

Quantitative Data
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The activity of zoliflodacin has been quantified through both enzymatic assays and
antimicrobial susceptibility testing.

Table 1: In Vitro Activity (MIC) of Zoliflodacin against Neisseria gonorrhoeae

Study

. No. of MIC Range MICso MICo0
Region/Typ Reference
Isolates (ng/mL) (ng/mL) (ng/mL)
e
Thailand &
South 199 0.004 - 0.25 0.064 0.125 [12]
Africa
EU/EEA
_ - 0.002 - 0.25 0.064 0.125 [12]
Countries
United States - 0.008 - 0.25 0.06 0.125 [12]
<0.002 -
China - 0.03 0.06 [12]
0.125

US Phase 3 139

_ , <0.008 - 0.25 0.06 0.12 [13]
Trial (urogenital)

| Global Phase 3 Trial | 936 (total) | <0.008 - 0.5 | - | - |[14] |

Table 2: Enzymatic Inhibition of N. gonorrhoeae Topoisomerases by Zoliflodacin

Enzyme Activity ICs0 (M) Notes Reference
Gyrase DNA Potent inhibition

- ~1.7 [4][6]
Supercoiling observed.

Activity never dropped
>200 below 50%, indicating [4116]
weak inhibition.

Topoisomerase IV
DNA Decatenation

Gyrase DNA ~2-fold increase
Supercoiling (GyrA ~3.0 compared to wild- [4]
S91F Mutant) type.
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| Gyrase DNA Supercoiling (GyrA D95G Mutant) | ~4.4 | ~2.6-fold increase compared to wild-
type. |[4] |

Table 3: Zoliflodacin-Induced DNA Cleavage Mediated by N. gonorrhoeae Topoisomerases

Double- Total DNA
Drug Conc. .
Enzyme (M) Stranded Breaks (Single Reference
- Breaks (%) + Double) (%)
Gyrase 100 32.9 41.1 [4][6]

| Topoisomerase IV | 100 | 12.0 | 19.6 |[4][6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize
zoliflodacin's mode of action.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of
negative supercoils into a relaxed plasmid DNA substrate.

e Materials:
o Relaxed pBR322 plasmid DNA (substrate)
o Purified N. gonorrhoeae DNA gyrase enzyme

o 5X Assay Buffer (e.g., 250 mM Tris-HCI pH 7.5, 875 mM KGlu, 25 mM MgClz, 250 pg/mL
BSA)

o Adenosine triphosphate (ATP)
o Zoliflodacin (or test compound) dissolved in a suitable solvent (e.g., DMSO)

o Stop buffer/loading dye (e.g., containing SDS and a tracking dye)
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o Agarose gel and electrophoresis equipment

e Protocol:

[e]

Reaction mixtures are prepared in a total volume of 20 pL.

o The reaction contains 50 mM Tris-HCI (pH 7.5), 175 mM KGlu, 5 mM MgClz, 50 pg/mL
BSA, 1.5 mM ATP, and 5 nM of relaxed pBR322 plasmid.[4]

o Zoliflodacin is added at increasing concentrations to different reaction tubes. A control
reaction with no inhibitor is included.

o The reaction is initiated by adding 15 nM of purified N. gonorrhoeae gyrase.[4]

o The mixtures are incubated at 37°C for 20-30 minutes.[4]

o The reaction is terminated by adding a stop buffer containing a protein denaturant (e.g.,
SDS) and a loading dye.

o The samples are loaded onto a 1% agarose gel and subjected to electrophoresis to
separate the supercoiled (inhibited) and relaxed (uninhibited) forms of the plasmid.

o The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under
UV light. The ICso is determined as the drug concentration that inhibits 50% of the
supercoiling activity.
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Experimental Workflow: Gyrase Supercoiling Assay
Prepare Reaction Mix
(Buffer, Relaxed pBR322, ATP)
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Caption: Workflow for a DNA Gyrase Supercoiling Inhibition Assay.

DNA Cleavage Assay
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This assay determines if an inhibitor stabilizes the covalent enzyme-DNA intermediate, leading
to an increase in linear (cleaved) DNA.

e Protocol:

o The assay is set up similarly to the supercoiling assay but typically uses supercoiled
plasmid DNA as the substrate and omits ATP.

o Purified gyrase is incubated with supercoiled pBR322 DNA in the presence of varying
concentrations of zoliflodacin.

o After incubation (e.g., 37°C), SDS and proteinase K are added. SDS denatures the
gyrase, and proteinase K digests the enzyme, revealing any DNA strands that were
covalently linked to the enzyme.

o The DNA is analyzed by agarose gel electrophoresis. The formation of linear DNA from the
supercoiled plasmid indicates the stabilization of the cleavage complex. The percentage of
cleaved DNA is quantified by densitometry.

X-Ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the zoliflodacin-
gyrase-DNA complex.

e Protocol:

o A stable complex of S. aureus DNA gyrase, a specific DNA oligomer (e.g., a 20-mer), and
zoliflodacin is formed.

o The complex is crystallized using methods such as microbatch crystallization.[15]
o The crystals are exposed to a high-intensity X-ray beam.

o The diffraction pattern is collected and used to calculate the electron density map and
build a 3D atomic model of the complex.[15]

Structural Insights and Binding Mode
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A 2.8 A resolution X-ray crystal structure of zoliflodacin in a cleavage complex with
Staphylococcus aureus DNA gyrase and a DNA duplex has provided definitive insights into its
binding mechanism.[5][8][15]

e Binding Pocket: Zoliflodacin binds within the same overall DNA-cleavage site as
fluoroquinolones but makes distinct contacts.[5][8]

« Interaction with GyrB: The pyrimidinetrione core of zoliflodacin makes direct hydrogen bond
interactions with the main-chain atoms of highly conserved residues on the GyrB subunit.[9]
[15] Key interactions involve the conserved EGDSA and PLRGK motifs on GyrB.[9]

o No GyrA Interaction: Unlike fluoroquinolones, the structure confirms that zoliflodacin does
not interact with the GyrA subunit or utilize the characteristic water-metal ion bridge for its
binding.[5][8][9] This structural distinction is the molecular basis for zoliflodacin's ability to
evade common fluoroquinolone resistance mechanisms.

Logical Relationship: Inhibitor Binding Sites on Gyrase

Fluoroquinolones Zoliflodacin

(e.g., Ciprofloxacin) (Spiropyrimidinetrione)

\ /
\ /
\ Primary interaction via / Direct interaction with

\\ water-metal ion bridge// conserved residues
\
L N ¥

GyrA Subunit | GyrB Subunit | DNA Cleavage Site | GyrB Subunit | GyrA Subuna

Click to download full resolution via product page

Caption: Distinct binding interactions of Zoliflodacin and Fluoroquinolones.

Conclusion

Zoliflodacin represents a novel class of bactericidal agents that effectively inhibit bacterial
DNA gyrase. Its mode of action is characterized by the stabilization of the gyrase-DNA
cleavage complex, leading to an accumulation of lethal double-stranded breaks. The key
differentiator for zoliflodacin is its unique binding site, which involves direct interactions with
the GyrB subunit, a mechanism fundamentally distinct from that of the fluoroquinolones. This
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novel interaction allows zoliflodacin to bypass common target-mediated resistance
mechanisms, making it a promising therapeutic agent for treating infections caused by drug-
resistant pathogens like N. gonorrhoeae.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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